(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid: is a fluorinated spirocyclic carboxylic acid with potential applications in various fields of chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of difluoro and methoxycarbonyl groups, makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Fluorination of spiro[2.3]hexane derivatives: Starting with a spiro[2
Carboxylation and Methoxycarbonylation: The carboxylic acid group can be introduced using reagents like carbon monoxide and methanol in the presence of a catalyst such as palladium or rhodium complexes.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions involving the fluorine atoms can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) and suitable solvents.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, aldehydes.
Substitution: Fluorinated derivatives, various functionalized compounds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid: can be compared with other similar compounds, such as:
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid: Similar structure but different stereochemistry.
2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid: Different position of the difluoro group.
1,1-Difluoro-2-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid: Different isomerism.
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1R)-2,2-difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O4/c1-15-7(14)5-8(9(5,10)11)2-4(3-8)6(12)13/h4-5H,2-3H2,1H3,(H,12,13)/t4?,5-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMPNRBPWSNCU-OBTXSVHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(C1(F)F)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C2(C1(F)F)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.